(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid
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Overview
Description
(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid is an organic compound characterized by the presence of a fluorophenyl group and a methylhexenoic acid moiety
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for cyclooxygenase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form the conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale Aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: A similar compound with a hydroxyphenyl group instead of a methylhexenoic acid moiety.
Difluoromethylated Compounds: Compounds with difluoromethyl groups that exhibit similar chemical properties and biological activities.
Uniqueness
(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid is unique due to its specific combination of a fluorophenyl group and a methylhexenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFBYWQARVLUHO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C\C(=O)O)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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